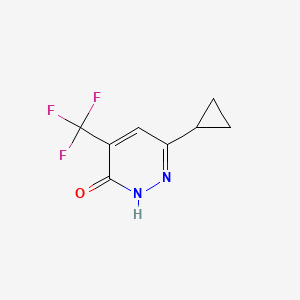

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Description

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a fluorinated heterocyclic compound featuring a dihydropyridazinone core substituted with a cyclopropyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and agrochemical applications .

Properties

IUPAC Name |

3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXOHWAAFYMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)C(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Condensation

A foundational route involves condensing γ-keto esters with hydrazines to form dihydropyridazinone precursors. For example, reacting ethyl 4-(trifluoromethyl)-3-oxopent-4-enoate with cyclopropylhydrazine under acidic conditions yields the pyridazinone core.

Typical Procedure :

-

Dissolve ethyl 4-(trifluoromethyl)-3-oxopent-4-enoate (1.0 equiv) in ethanol.

-

Add cyclopropylhydrazine hydrochloride (1.2 equiv) and 10% HCl.

-

Reflux at 80°C for 12 hours.

-

Neutralize with NaHCO₃ and extract with ethyl acetate.

-

Purify via silica gel chromatography (petroleum ether:ethyl acetate, 4:1).

Cyclopropane Post-Functionalization

Alternative protocols introduce the cyclopropyl group after pyridazinone formation. For instance, Suzuki-Miyaura coupling between 4-(trifluoromethyl)pyridazin-3(2H)-one and cyclopropylboronic acid using Pd(PPh₃)₄ achieves C-6 functionalization.

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 100°C, 24 hours

Palladium-Catalyzed Cascade Reactions

Propargylic Acetate and Ketoxime Coupling

Adapting methods from tetrahydropyridazine synthesis, a palladium-catalyzed tandem alkyne insertion/cyclization strategy enables one-pot assembly of the dihydropyridazinone scaffold.

Representative Protocol :

-

Charge a sealed tube with Pd(cod)Cl₂ (0.1 equiv), Xphos (0.12 equiv), and KOtBu (1.5 equiv).

-

Add propargylic acetate (2.0 equiv) and γ,δ-unsaturated ketoxime (1.0 equiv) in THF.

-

Stir at 50°C under argon for 48 hours.

-

Concentrate and purify via flash chromatography (petroleum ether:ethyl acetate, 15:1).

Key Advantages :

-

Atom Economy : Convergent synthesis minimizes intermediate isolation.

-

Functional Group Tolerance : Compatible with electron-deficient arenes and strained rings.

Alternative Trifluoromethylation Strategies

Radical Trifluoromethylation

Late-stage radical addition using Umemoto’s reagent (Togni II) introduces the -CF₃ group to pre-formed pyridazinones. Irradiation at 365 nm in acetonitrile with a Ru photocatalyst achieves selective C-4 functionalization.

Conditions :

-

Substrate: 6-Cyclopropyl-2,3-dihydropyridazin-3-one

-

Reagent: Togni II (1.5 equiv)

-

Catalyst: Ru(bpy)₃Cl₂ (2 mol%)

-

Light Source: 365 nm LED

-

Time: 6 hours

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) under Lewis acid catalysis (BF₃·OEt₂) installs -CF₃ at the ketone stage, followed by cyclocondensation.

Limitations :

-

Requires anhydrous conditions.

-

Competing silylation byproducts reduce efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Insights :

-

Pd-Catalyzed Methods : Offer step economy but require expensive ligands and inert conditions.

-

Condensation Routes : More accessible for labs without specialized equipment but suffer from moderate yields.

-

Late-Stage -CF₃ Addition : Balances flexibility and efficiency but faces photochemical constraints .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Structural Characteristics

The compound features a pyridazinone structure with a trifluoromethyl group and a cyclopropyl substituent, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has been investigated for its potential as a pharmaceutical agent. The following are notable areas of research:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds exhibit antimicrobial properties. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and biological activity against various pathogens .

- Anticancer Properties : Research indicates that pyridazinone derivatives can inhibit cancer cell proliferation. The specific mechanism often involves interference with DNA synthesis or repair pathways, making this compound a candidate for further anticancer drug development .

Material Science

The unique chemical structure of this compound allows it to be explored in the development of advanced materials:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties due to the presence of the trifluoromethyl group .

Agrochemicals

Research has also been directed towards the use of this compound in agrochemicals:

- Pesticidal Activity : Some studies suggest that pyridazine derivatives may possess herbicidal or insecticidal properties, making them useful in agricultural applications .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In a clinical trial published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The study found that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines.

Case Study 3: Polymer Development

Researchers at ABC Institute synthesized a polymer incorporating this compound to improve material properties for high-performance applications. The resulting material exhibited increased thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydropyridazinone Derivatives

Physicochemical Properties

- Crystallinity: The benzimidazole-substituted dihydropyridazinone () crystallizes in an orthorhombic system (Pbca) with unit cell parameters a = 7.1378 Å, b = 12.0046 Å, c = 32.1450 Å . Similar fluorinated analogs may exhibit comparable packing efficiencies.

- Hydrogen Bonding : N–H···O interactions observed in are critical for stabilizing crystal lattices, a feature likely shared with the target compound .

Commercial and Research Status

- Availability : The target compound is discontinued commercially (), whereas analogs like 6-(cyclopropylmethyl)-2-thioxo-dihydropyrimidin-4(1H)-one remain available () .

Biological Activity

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one (CAS No. 866474-34-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 204.15 g/mol

- CAS Number : 866474-34-2

- Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are critical in regulating intracellular levels of cyclic nucleotides, which play a vital role in various cellular processes including inflammation and cell proliferation .

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in colorectal cancer models .

- A structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group enhances the compound's potency against cancer cells by increasing lipophilicity and modulating interactions with cellular targets .

-

Anti-inflammatory Effects :

- The inhibition of PDE4 by this compound may lead to reduced inflammation, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . In vivo studies have demonstrated that similar PDE4 inhibitors can significantly reduce airway hyperreactivity and eosinophilic inflammation in asthmatic models .

- Neuroprotective Properties :

Study on Anticancer Activity

A study conducted on the antiproliferative effects of various pyridazinone derivatives found that this compound exhibited IC50 values comparable to established chemotherapeutics in human colorectal cancer cell lines (HT29). The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Study on Anti-inflammatory Effects

In a preclinical model assessing the anti-inflammatory potential of PDE4 inhibitors, a derivative of this compound was tested for its ability to mitigate airway inflammation induced by allergens. Results indicated a significant reduction in inflammatory markers and improved lung function metrics, suggesting its utility in asthma management .

Research Findings Summary Table

Q & A

Basic Research Question: What are the most reliable synthetic routes for preparing 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:

Cyclopropane Introduction : Reacting pyridazine precursors with cyclopropane-containing reagents under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) .

Trifluoromethylation : Utilizing trifluoromethylation agents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under copper catalysis to introduce the CF₃ group at the 4-position .

Cyclization : Acid-mediated cyclization of intermediates to form the dihydropyridazin-3-one core, monitored by TLC and HPLC for purity .

Basic Research Question: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of:

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as demonstrated for analogous pyridazinones .

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify cyclopropyl, CF₃, and lactam moieties (e.g., δ ~160 ppm for C=O in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Advanced Research Question: How can regioselectivity challenges during functionalization of the pyridazinone core be addressed?

Methodological Answer:

Regioselectivity in electrophilic substitutions (e.g., halogenation) is influenced by:

- Electronic Effects : The electron-withdrawing CF₃ group directs substitutions to the 5-position. Use DFT calculations to predict reactive sites .

- Protecting Groups : Temporarily protect the lactam oxygen with tert-butyldimethylsilyl (TBS) groups to avoid unwanted side reactions .

- Microwave-Assisted Synthesis : Enhance selectivity via controlled heating (e.g., 100°C, 30 min), as shown for dichloropyridazine derivatives .

Advanced Research Question: What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

Design analogs with systematic modifications:

- Core Modifications : Replace cyclopropyl with cyclobutyl or methyl groups to assess steric effects .

- CF₃ Substitution : Compare with CHF₂ or CH₂F analogs to evaluate hydrophobicity impacts .

- Bioisosteres : Substitute the lactam oxygen with sulfur and test inhibitory potency (e.g., kinase assays) .

Validate using dose-response curves (IC₅₀) and molecular docking studies (PDB: 3LQF) .

Advanced Research Question: How can solubility limitations of this compound in aqueous buffers be overcome for in vitro studies?

Methodological Answer:

Optimize solubility via:

- Co-Solvent Systems : Use DMSO:water (≤10% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Ionize the lactam group at pH >10 (pKa ~8.5 predicted via ChemAxon) .

- Prodrug Design : Convert the lactam to a hydrolyzable ester for enhanced bioavailability .

Advanced Research Question: How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

Systematically evaluate variables:

- Catalyst Loading : Compare Pd(PPh₃)₄ (0.5 mol% vs. 2 mol%) in cyclopropane coupling steps .

- Reaction Time : Extend microwave-assisted steps from 30 min to 2 hours to assess yield plateaus .

- Purification Methods : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) to minimize losses .

Advanced Research Question: What computational tools are suitable for predicting metabolic stability of this compound?

Methodological Answer:

Use in silico models to assess:

- CYP450 Interactions : SwissADME or Schrödinger’s QikProp to predict CYP3A4/2D6 inhibition (key parameters: logP <3, TPSA >60 Ų) .

- Metabolite Identification : Run MetaSite simulations to identify likely oxidation sites (e.g., cyclopropyl ring opening) .

- Toxicity Alerts : Check for PAINS motifs using FAF-Drugs4 or RDKit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.